molecular formula C20H18ClNO3S2 B4952099 (5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4952099
M. Wt: 419.9 g/mol
InChI Key: ZOAOIMWEIALCAC-PDGQHHTCSA-N
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Description

The compound “(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolidinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one” would need to be determined through experimental studies.

Medicine

In medicine, thiazolidinones have shown promise as therapeutic agents for various diseases, including diabetes, cancer, and infectious diseases. The compound may have similar potential, but further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of “(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific biological target. Thiazolidinones are known to interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[[3-[2-(4-chlorophenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiazolidinone derivatives

Properties

IUPAC Name

(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S2/c1-13-10-16(6-7-17(13)21)25-9-8-24-15-5-3-4-14(11-15)12-18-19(23)22(2)20(26)27-18/h3-7,10-12H,8-9H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAOIMWEIALCAC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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